Compound Description: (E)-4-(6-(4-(2-(Pyridin-4-yl)vinyl)phenoxy)pyrimidin-4-yl)morpholine is a compound with a triclinic crystal structure. The crystal structure has been determined and reported in the literature [].
Relevance: This compound shares a core pyrimidine ring structure with 4-(6-p-Tolylpyridin-3-yl)-pyrimidin-2-ylamine. Additionally, both compounds feature a substituted phenyl ring attached to the pyrimidine core, although the specific substitution patterns and linker groups differ. This makes (E)-4-(6-(4-(2-(Pyridin-4-yl)vinyl)phenoxy)pyrimidin-4-yl)morpholine a relevant structural analog for comparison and understanding structure-activity relationships.
Compound Description: This compound and its various salts, including hydrochloride, monophosphate, diphosphate, sulfate, methanesulfonate, etansulfonate, benzenesulfonate, and p-toluenesulfonate, have been studied. []
Relevance: This compound exhibits significant structural similarity to 4-(6-p-Tolylpyridin-3-yl)-pyrimidin-2-ylamine. Both compounds share a central pyrimidine ring with an amino group at the 2-position and a pyridyl substituent at the 4-position. This structural similarity suggests potential overlap in their chemical and biological properties, making this compound a relevant point of comparison for understanding the structure-activity relationship of 4-(6-p-Tolylpyridin-3-yl)-pyrimidin-2-ylamine.
Compound Description: BAY 41-2272 is a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) stimulator. Studies have investigated its vasorelaxant properties in various arteries, including ovine pulmonary arteries and rat mesenteric arteries. [, , ]
Relevance: While BAY 41-2272 does not share the same core structure as 4-(6-p-Tolylpyridin-3-yl)-pyrimidin-2-ylamine, it falls under the broader category of pyrimidine derivatives with biological activity. Both compounds contain a pyrimidine ring with various substitutions, highlighting the versatility of this scaffold in medicinal chemistry and its potential for various therapeutic applications. Research on BAY 41-2272, particularly its mechanism of action and structure-activity relationship, could provide insights into the potential biological activities of 4-(6-p-Tolylpyridin-3-yl)-pyrimidin-2-ylamine. , ,
Compound Description: YC-1 is another nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) stimulator. Research has focused on its vasorelaxant properties in rat mesenteric arteries. []
Relevance: Although YC-1 does not directly resemble the structure of 4-(6-p-Tolylpyridin-3-yl)-pyrimidin-2-ylamine, its classification as a biologically active compound containing a heterocyclic scaffold makes it relevant. Similar to BAY 41-2272, the study of YC-1's structure-activity relationship and its impact on sGC activation could provide valuable insights into the potential of 4-(6-p-Tolylpyridin-3-yl)-pyrimidin-2-ylamine for pharmaceutical development.
Compound Description: This series of compounds features a pyrimidin-2-yl substituent on a 1,2,4-triazole ring, with varying substitutions (R) at the para position of a phenyl ring. []
Relevance: The presence of the pyrimidin-2-yl substituent in these compounds links them structurally to 4-(6-p-Tolylpyridin-3-yl)-pyrimidin-2-ylamine. This structural commonality suggests that exploring the properties and activities of this series could provide useful information for understanding the potential applications and behavior of 4-(6-p-Tolylpyridin-3-yl)-pyrimidin-2-ylamine.
Compound Description: The crystal structure of this compound, characterized by monoclinic symmetry and the space group P21, has been determined. []
Relevance: The compound shares the core structure of a substituted pyrimidine ring with 4-(6-p-Tolylpyridin-3-yl)-pyrimidin-2-ylamine. Although the specific substitutions differ significantly, the common pyrimidine scaffold allows for potential insights into the structural properties and possible biological activities of 4-(6-p-Tolylpyridin-3-yl)-pyrimidin-2-ylamine.
Compound Description: This compound serves as a reactant in a cyclocondensation reaction with ethylenediamine, leading to the formation of a pyrido[1,2-a]pyrimidine derivative. []
Relevance: Although structurally distinct from 4-(6-p-Tolylpyridin-3-yl)-pyrimidin-2-ylamine, this compound highlights the reactivity of pyrimidine-containing molecules and their use in synthesizing more complex heterocyclic systems. The study of this reaction mechanism could offer valuable insights into the potential synthetic routes and modifications for 4-(6-p-Tolylpyridin-3-yl)-pyrimidin-2-ylamine.
4-(4-Halophenyl)-6-(furan-2-yl)pyrimidin-2-amine derivatives (DP-1 to DP-3)
Compound Description: This series comprises three pyrimidine derivatives with varying halogen substitutions (fluorine, chlorine, and bromine) on the phenyl ring at the 4-position. Their hydrogen bonding properties have been investigated using quantum chemical methods. []
Relevance: These compounds share the core structure of a 2-aminopyrimidine with a 4-substituted phenyl ring, similar to 4-(6-p-Tolylpyridin-3-yl)-pyrimidin-2-ylamine. The systematic variation of the halogen substituent in DP-1 to DP-3 allows for the investigation of electronic effects on the properties and activities of the pyrimidine scaffold. This information can be valuable for understanding the structure-activity relationship and potential applications of 4-(6-p-Tolylpyridin-3-yl)-pyrimidin-2-ylamine.
Compound Description: This series of compounds features a 1,2,3-triazol-4-yl substituent on the pyrimidine ring, with varying aryl groups at the 6-position. These compounds have been synthesized and characterized using analytical and spectral data. []
Relevance: The presence of a substituted pyrimidine ring as a central structural motif links this series to 4-(6-p-Tolylpyridin-3-yl)-pyrimidin-2-ylamine. While the specific substitution patterns and the additional triazole moiety introduce structural variations, exploring the properties and potential bioactivities of these compounds could offer valuable insights into the structure-activity relationship of 4-(6-p-Tolylpyridin-3-yl)-pyrimidin-2-ylamine.
Compound Description: This series encompasses a range of fluorine-containing pyrimidine derivatives with benzofuran and phenyl substituents. These compounds have been synthesized using microwave-assisted techniques and evaluated for their antimicrobial activities. []
Relevance: The presence of a substituted pyrimidine ring as the central structural element connects this series to 4-(6-p-Tolylpyridin-3-yl)-pyrimidin-2-ylamine. Although the specific substituents differ, the shared pyrimidine scaffold makes this series relevant for understanding the potential biological activities and structure-activity relationships of pyrimidine-based compounds, including 4-(6-p-Tolylpyridin-3-yl)-pyrimidin-2-ylamine.
Compound Description: This compound, featuring a pyrimidine ring substituted with a triazole and a methoxyphenyl group, has been synthesized, characterized using spectroscopic techniques, and analyzed for its crystal structure. []
Relevance: The shared pyrimidine core structure makes this compound relevant to 4-(6-p-Tolylpyridin-3-yl)-pyrimidin-2-ylamine. Although their specific substituents and additional heterocyclic moieties differ, studying this compound's structural characteristics and potential bioactivities could provide valuable insights into the structure-activity relationship of 4-(6-p-Tolylpyridin-3-yl)-pyrimidin-2-ylamine.
Compound Description: This compound is a pyrimidin-4-amine derivative identified as a potential fungicide during the optimization of the insecticide tebufenpyrad. Although it shows good fungicidal activity, it also exhibits high toxicity in rats. []
Relevance: 2a and 4-(6-p-Tolylpyridin-3-yl)-pyrimidin-2-ylamine both belong to the pyrimidin-4-amine class of compounds. Despite differences in their substituents, understanding the structure-activity relationship and toxicological profile of 2a might provide valuable insights into the potential biological activities and safety profile of 4-(6-p-Tolylpyridin-3-yl)-pyrimidin-2-ylamine.
Compound Description: HNPC-A9229 is a pyrimidin-4-amine derivative developed by optimizing compound 2a. It shows excellent fungicidal activity against various fungi, with lower toxicity in rats compared to 2a. []
Relevance: Similar to 2a, HNPC-A9229 belongs to the pyrimidin-4-amine class, making it structurally related to 4-(6-p-Tolylpyridin-3-yl)-pyrimidin-2-ylamine. The successful optimization of HNPC-A9229, leading to improved fungicidal activity and reduced toxicity, highlights the potential for modifying the substituents on the pyrimidine ring to enhance the desired properties of this class of compounds.
Compound Description: This compound, containing a thieno[3,2-d]pyrimidine core, exhibits promising antiproliferative activity against various human cancer cell lines. []
Relevance: Compound 8, though structurally distinct, highlights the potential anticancer activity of pyrimidine-based compounds. This finding could be relevant when exploring the potential applications of 4-(6-p-Tolylpyridin-3-yl)-pyrimidin-2-ylamine, as it suggests that further investigation into its biological activities, particularly in the context of cancer cell growth inhibition, could be worthwhile.
Compound Description: This group of compounds features a pyrimidin-4-amine core with a pyridin-2-yl substituent and incorporates a sulfoximine group. The specific substitutions on these groups are highly variable. []
Compound Description: These compounds are structurally characterized by a central pyrimidine ring with a phenyl group attached to one nitrogen and a 4-pyridyl group to another. These compounds have shown microbiocidal properties, particularly against fungi. []
Relevance: This family of compounds shares a similar core structure with 4-(6-p-Tolylpyridin-3-yl)-pyrimidin-2-ylamine, having a pyrimidine ring with aryl substituents. The presence of the 4-pyridyl group, although at a different position compared to the tolyl group in 4-(6-p-Tolylpyridin-3-yl)-pyrimidin-2-ylamine, makes this class relevant for comparing their structure-activity relationships and understanding the impact of substituent placement on biological activity.
Compound Description: This series of compounds involves a furopyrimidine core structure modified with various 5-alkynyl groups coordinated to a dicobalt hexacarbonyl unit. These compounds have shown antiproliferative effects against certain cancer cell lines. []
Relevance: Although these analogs are structurally distinct from 4-(6-p-Tolylpyridin-3-yl)-pyrimidin-2-ylamine, they highlight the potential of modifying pyrimidine-containing molecules for anticancer activity. This finding suggests that exploring the biological activities of 4-(6-p-Tolylpyridin-3-yl)-pyrimidin-2-ylamine, particularly against cancer cells, could be a valuable research direction.
Compound Description: This group of compounds features a 1,3,4-thiadiazole core with a 4-chlorophenyl substituent. Various modifications have been made to the thiadiazole ring, and these compounds have demonstrated moderate to effective antimicrobial activity. []
Relevance: Although structurally different from 4-(6-p-Tolylpyridin-3-yl)-pyrimidin-2-ylamine, this group of compounds highlights the importance of exploring diverse heterocyclic scaffolds for antimicrobial activity. While 4-(6-p-Tolylpyridin-3-yl)-pyrimidin-2-ylamine is based on a pyrimidine core, the promising antimicrobial activity of these thiadiazole derivatives suggests that investigating the biological activity of 4-(6-p-Tolylpyridin-3-yl)-pyrimidin-2-ylamine against various microorganisms could be worthwhile.
Compound Description: BIQO-19 is a quinazolin-4(3H)-one derivative identified as a potential therapeutic agent for non-small cell lung cancer (NSCLC). It exhibits antiproliferative activity against NSCLC cell lines, including those resistant to epidermal growth factor receptor–tyrosine kinase inhibitors (EGFR-TKIs). []
Relevance: Although structurally distinct from 4-(6-p-Tolylpyridin-3-yl)-pyrimidin-2-ylamine, BIQO-19 highlights the potential of targeting aurora kinase A (AKA) for cancer therapy. This finding could inspire further investigation into the biological activities of 4-(6-p-Tolylpyridin-3-yl)-pyrimidin-2-ylamine, particularly its potential interaction with AKA or other cancer-related targets.
4-(1H-Pyrazol-1-yl)pyrimidine derivatives
Compound Description: These derivatives feature a pyrimidine ring substituted with a pyrazole group at the 4-position and various other groups at other positions. Several of these compounds have displayed significant herbicidal activity. []
Relevance: These derivatives share the pyrimidine core structure with 4-(6-p-Tolylpyridin-3-yl)-pyrimidin-2-ylamine. While the substitution patterns differ, exploring the structure-activity relationship of these herbicidal compounds could provide valuable information for understanding the impact of substituents on the biological activity of pyrimidine-based compounds, including 4-(6-p-Tolylpyridin-3-yl)-pyrimidin-2-ylamine.
Compound Description: GDC-0980 is a potent and selective inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), both key components of the PI3K pathway implicated in cancer development. []
Relevance: While GDC-0980 does not share a direct structural resemblance to 4-(6-p-Tolylpyridin-3-yl)-pyrimidin-2-ylamine, its classification as a biologically active compound containing a pyrimidine scaffold makes it relevant. The fact that GDC-0980 targets the PI3K pathway, frequently dysregulated in cancer, suggests that investigating the potential of 4-(6-p-Tolylpyridin-3-yl)-pyrimidin-2-ylamine for pharmaceutical development, particularly in the context of cancer treatment, might be beneficial.
Compound Description: JNJ 39758979 is a potent and selective histamine H4 receptor (H4R) antagonist. It has shown efficacy in reducing histamine-induced pruritus in clinical trials and exhibits a good safety profile. [, ]
Relevance: Although structurally different from 4-(6-p-Tolylpyridin-3-yl)-pyrimidin-2-ylamine, JNJ 39758979 shares the core structure of a 2-aminopyrimidine. This similarity, combined with its potent H4R antagonist activity and favorable safety profile, highlights the potential of 2-aminopyrimidine derivatives as valuable scaffolds in drug development. ,
Compound Description: Compound 6 incorporates a thiazolo[3,2-a]pyrimidine core and has been identified as a potential corrosion inhibitor based on theoretical calculations using density functional theory (DFT). []
Relevance: Although not directly structurally analogous to 4-(6-p-Tolylpyridin-3-yl)-pyrimidin-2-ylamine, the presence of a pyrimidine ring within a larger heterocyclic system in compound 6 emphasizes the versatility of this scaffold. Identifying a pyrimidine derivative as a potential corrosion inhibitor might inspire the exploration of other properties and applications of 4-(6-p-Tolylpyridin-3-yl)-pyrimidin-2-ylamine beyond its potential biological activities.
Compound Description: This panel includes afatinib, 6-[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]-N-(1-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (AEE788), [4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] (2R)-2,4-dimethylpiperazine-1-carboxylate (AZD3759), erlotinib, dacomitinib, gefitinib, osimertinib, and vandetanib. These compounds target EGFR, a receptor implicated in the development of various cancers. []
Relevance: This panel of EGFR inhibitors, although structurally diverse and distinct from 4-(6-p-Tolylpyridin-3-yl)-pyrimidin-2-ylamine, highlights the significance of targeting specific protein kinases for cancer treatment. This research emphasizes the importance of investigating the potential interactions of novel compounds like 4-(6-p-Tolylpyridin-3-yl)-pyrimidin-2-ylamine with relevant protein targets, such as kinases, to explore their potential therapeutic applications.
Compound Description: These inhibitors target all isoforms of RAF kinases, key players in the mitogen-activated protein kinase (MAPK) pathway often dysregulated in melanoma. These inhibitors show promise for treating melanoma brain metastases, although brain penetration remains a challenge. []
Relevance: While structurally distinct from 4-(6-p-Tolylpyridin-3-yl)-pyrimidin-2-ylamine, the panRAF inhibitors highlight the importance of targeting specific protein kinases for cancer therapy. This finding emphasizes the need to investigate the potential interactions of 4-(6-p-Tolylpyridin-3-yl)-pyrimidin-2-ylamine with relevant protein targets like kinases to explore its potential therapeutic applications.
Compound Description: These compounds feature a central pyrimidine ring with an amino group and a carbazole substituent. Studies have focused on their potential as urease inhibitors and antimicrobial agents. []
Relevance: These derivatives are structurally related to 4-(6-p-Tolylpyridin-3-yl)-pyrimidin-2-ylamine, both containing a central pyrimidine ring with an amino group and an aromatic substituent. This structural similarity suggests that exploring the properties and biological activities of this series could provide valuable insights into the structure-activity relationships of 4-(6-p-Tolylpyridin-3-yl)-pyrimidin-2-ylamine.
Compound Description: These compounds are characterized by a uracil ring with an alkyne substituent at the 5-position and a p-toluenesulfonyl group at the 1-position. Some of these derivatives exhibited antiviral activity against varicella-zoster virus (VZV) and human cytomegalovirus (HCMV). []
Relevance: Although structurally different from 4-(6-p-Tolylpyridin-3-yl)-pyrimidin-2-ylamine, these uracil derivatives highlight the potential of pyrimidine-based compounds for antiviral activity. This finding suggests that further research into the biological activities of 4-(6-p-Tolylpyridin-3-yl)-pyrimidin-2-ylamine, particularly its potential against viruses, could be a promising avenue.
Benzimidazole-pyridine derivatives
Compound Description: This series of compounds features a benzimidazole ring linked to a pyridine ring through various bridging groups, including pyrimidine and other heterocycles. These compounds have been synthesized and investigated for their potential biological activities. []
Relevance: These derivatives, although structurally distinct from 4-(6-p-Tolylpyridin-3-yl)-pyrimidin-2-ylamine, highlight the importance of exploring different heterocyclic combinations and bridging groups for discovering novel compounds with potential biological activities.
Compound Description: This series includes various 2-aminopyrimidines that act as ligands for the histamine H4 receptor (H4R). These compounds have shown potential as anti-inflammatory and antinociceptive agents. []
Relevance: This series shares a core 2-aminopyrimidine structure with 4-(6-p-Tolylpyridin-3-yl)-pyrimidin-2-ylamine, making it a closely related group. Studying their structure-activity relationships and biological profiles could provide significant insights into the potential applications of 4-(6-p-Tolylpyridin-3-yl)-pyrimidin-2-ylamine, particularly its potential as an H4R ligand and its implications for inflammatory and pain pathways.
Compound Description: This series includes a range of compounds with an indole ring linked to a pyrimidine ring, which is further substituted with two aryl groups. These compounds have shown promising analgesic and anti-inflammatory activities with reduced ulcerogenic effects compared to indomethacin. []
Relevance: Although structurally different from 4-(6-p-Tolylpyridin-3-yl)-pyrimidin-2-ylamine, the presence of a substituted pyrimidine ring as a central motif in this series makes it relevant. Discovering their analgesic and anti-inflammatory activities, alongside reduced gastrointestinal side effects, underscores the potential of pyrimidine-based compounds for developing safer and more effective anti-inflammatory drugs. This finding could inspire further investigation into the biological activities and potential therapeutic applications of 4-(6-p-Tolylpyridin-3-yl)-pyrimidin-2-ylamine.
Sulfa Schiff bases
Compound Description: These compounds are formed by reacting aromatic sulfonamides with aromatic aldehydes or heterocyclic ketones. Several of these compounds exhibited cytotoxicity against both sensitive and multidrug-resistant leukemia cells. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.